![molecular formula C6H2BrClN2O B15299598 6-Bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine CAS No. 1211539-13-7](/img/structure/B15299598.png)
6-Bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine is a heterocyclic compound that has garnered interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of bromine and chlorine atoms attached to an oxazolo-pyridine ring system, which imparts distinct chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine typically involves the reaction of oxazolo[4,5-b]pyridine with brominating and chlorinating agents. One common method involves the use of N-bromo-succinimide (NBS) and N-chlorosuccinimide (NCS) in the presence of a suitable solvent such as N,N-dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions such as Suzuki and Heck reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Solvents like DMF, dichloromethane, and toluene are frequently used to dissolve reactants and control reaction conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolo[4,5-b]pyridine derivatives, which can exhibit different chemical and biological properties depending on the substituents introduced.
Applications De Recherche Scientifique
6-Bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of advanced materials and agrochemicals
Mécanisme D'action
The mechanism of action of 6-Bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-[1,3]oxazolo[4,5-b]pyridine
- 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one
- 6-Bromo-2-chloro-[1,3]oxazolo[5,4-b]pyridine
Uniqueness
6-Bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine is unique due to the simultaneous presence of bromine and chlorine atoms, which imparts distinct reactivity and biological activity compared to its analogs. This dual halogenation can lead to enhanced potency and selectivity in its applications .
Propriétés
Numéro CAS |
1211539-13-7 |
|---|---|
Formule moléculaire |
C6H2BrClN2O |
Poids moléculaire |
233.45 g/mol |
Nom IUPAC |
6-bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H2BrClN2O/c7-3-1-4-5(9-2-3)10-6(8)11-4/h1-2H |
Clé InChI |
CEGCWRUMZAVLHG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC2=C1OC(=N2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


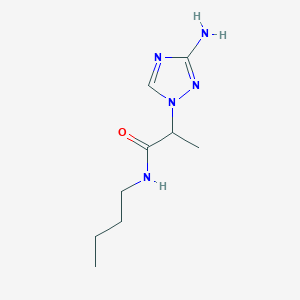
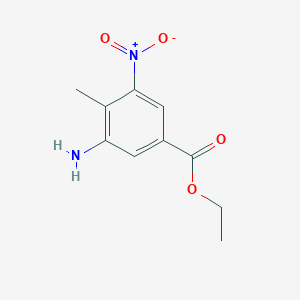
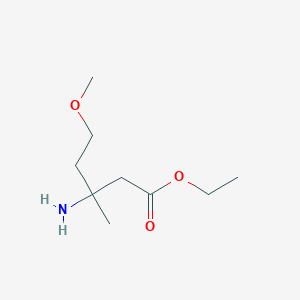
![Ethyl 3-{[2-(2-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B15299529.png)
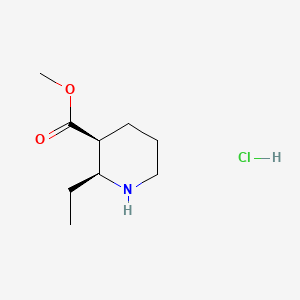
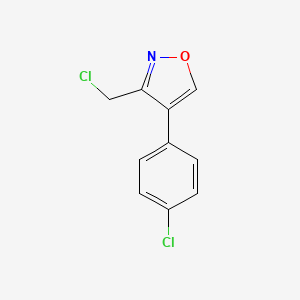
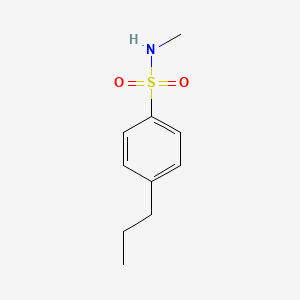
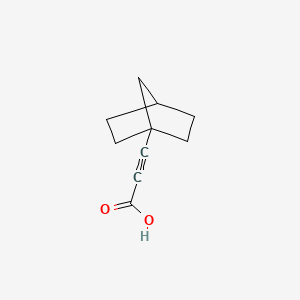
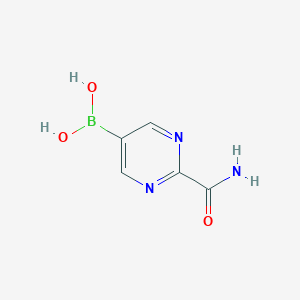

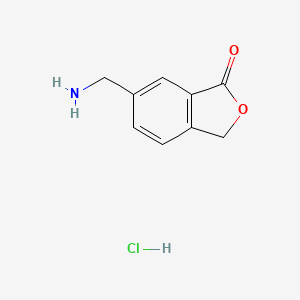
![4,6-difluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15299588.png)
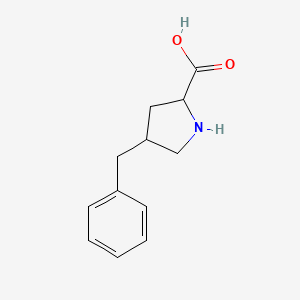
![(8-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B15299614.png)
